molecular formula C12H16O3 B142248 Methyl 4-(4-hydroxybutyl)benzoate CAS No. 123910-88-3

Methyl 4-(4-hydroxybutyl)benzoate

Cat. No. B142248
M. Wt: 208.25 g/mol
InChI Key: KVKWRSNRAXOBFC-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxybutyl)benzoate is a chemical compound with the CAS Number: 123910-88-3 . It has a molecular weight of 208.26 and a linear formula of C12H16O3 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of Methyl 4-(4-hydroxybutyl)benzoate involves several steps. One method involves the use of sodium chlorine monoxide, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, Sodium hydrogenocarbonate, sodium bromide, and sodium chloride in tetrahydrofuran . The reaction is carried out at 7℃ for 2 hours . Another method involves the use of anhydrous Sodium acetate and pyridinium chlorochromate in dichloromethane .


Molecular Structure Analysis

The molecular structure of Methyl 4-(4-hydroxybutyl)benzoate is represented by the linear formula C12H16O3 . The InChI Key for this compound is KVKWRSNRAXOBFC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl 4-(4-hydroxybutyl)benzoate can be used as a reactant in organic synthesis . It can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .


Physical And Chemical Properties Analysis

Methyl 4-(4-hydroxybutyl)benzoate is a liquid at room temperature . It has a molecular weight of 208.26 and a density of 1.1±0.1 g/cm3 . The boiling point is 343.6±35.0 °C at 760 mmHg .

Scientific Research Applications

Crystal Growth and Properties

  • Optical and Mechanical Studies : Methyl 4-hydroxybenzoate has been used in the growth of single crystals, with studies focusing on their optical, thermal, and mechanical properties. This research includes spectroscopic studies and hardness measurements, contributing to the understanding of the material's crystal structure and properties (Vijayan et al., 2003).

Pharmacology and Biochemistry

  • Neutrophil Pro-Inflammatory Responses : A study on Zanthoxylum ailanthoides, which contains derivatives of methyl 4-hydroxybenzoate, reported the effects of these compounds on neutrophil pro-inflammatory responses. The findings contribute to the understanding of these compounds' potential medicinal properties (Chung et al., 2013).

Fluorescence and Spectroscopy

  • Fluorescence Probe Properties : Investigations into the fluorescence probe properties of methyl 4-hydroxybenzoate derivatives have been conducted. This research is significant for understanding the binding sites and fluorescence emission properties of these compounds in different media, which is essential for various applications in biochemistry and materials science (Singh & Darshi, 2002).

Polymer and Material Science

  • Synthesis of Monomers for High-Performance Polymers : Research has been conducted on the synthesis of methyl 4-hydroxybenzoate derivatives as monomer precursors for high-performance polymers. This research is crucial for the development of new materials with specific properties, such as enhanced strength or thermal stability (Jianting et al., 2009).

Environmental and Ecological Studies

  • Insecticidal Properties : Studies on methyl benzoate, a related compound, have demonstrated insecticidal properties against various pests. This research contributes to the development of environmentally friendly pest control methods (Larson et al., 2021).

Molecular Biology

  • Regulation of Aromatic Acid Degradation : Methyl benzoate has been studied in the context of aromatic acid degradation in bacteria. This research provides insights into the metabolic pathways and regulatory mechanisms in microorganisms (Cowles et al., 2000).

Liquid Crystals and Display Technology

  • Mesophase Behaviour of Derivatives : The impact of methyl substitution on the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, which are important for liquid crystal displays, has been explored. This research aids in the design of materials for advanced display technologies (Naoum et al., 2015).

Safety And Hazards

Methyl 4-(4-hydroxybutyl)benzoate has been classified with the signal word “Warning” and hazard statements H315-H319 . This indicates that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

methyl 4-(4-hydroxybutyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKWRSNRAXOBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-hydroxybutyl)benzoate

CAS RN

123910-88-3
Record name methyl 4-(4-hydroxybutyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 0.082 g (0.005 eq) of palladium chloride, and 0.244 g (0.01 eq) of triphenylphosphine, and 20.00 g (1.0 eq) of methyl 4-bromobenzoate in diethylamine which is stirred under nitrogen is added 0.178 g (0.01 eq) of copper (I) iodide and 6.52 g (1.0 eq) of 3-butyn-1-ol. The reaction mixture is stirred under nitrogen at room temperature (about 25° C.) for eighteen hours. Diethylamine is then removed under reduced pressure, water is added, and the mixture extracted with benzene. The benzene extracts are filtered through silica to remove the metal residue and the filtrate concentrated under reduced pressure to yield methyl 4-(4-hydroxybut-1-yl)benzoate. Recrystallization from a mixture of benzene and hexane yields pure material in 75.8% yield, m.p. 95.5°-96.0° C.; IR (KBr) νmax 3310, 2955, 1718, 1604, 1433, 1275, 1177, 1108, 1040, 955, 852, and 769 cm-1 ; 1H NMR (CDCl3) delta 7.98 (d, J=8.3 Hz, 2H, Ar), 7.49 (d, J=8.3 Hz, 2H, Ar), 3.93 (s, 3H, --CH3), 3.87 (m, 2H, --CH2OH), 2.74 (t, J=6.2 Hz, 2H, --yl--CH2 --), 1.88 (m, 1H, --OH).
Quantity
0.244 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.082 g
Type
catalyst
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Quantity
0.178 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2.55 g of methyl 4-(4-hydrox-but-1-yn-1-yl)benzoate in 200 mL of ethanol is hydrogenated at 50 psi of hydrogen for 12 hours in the presence of 0.26 g (10% weight equivalent) of 5% palladium on charcoal. The reaction mixture is filtered through a silica gel pad, which is washed with ethanol, and concentrated to yield methyl 4-(4-hydroxybutyl)benzoate as an oil. IR (film) νmax 3390, 2965, 2920, 2850, 1705, 1605, 1568, 1520, 1500, 1410, 1387, 1362, 1308, 1286, 1250, 1160, 1055, 1013, 843, 755, and 695 cm-1 ; 1H NMR (CDCl3) delta 7.95 (d, J=8.1 Hz, 2H, Ar), 7.25 (d, J=8.1 Hz, 2H, Ar), 3.89 (s, 3H, --CH3), 3.65 (t, J=6.3 Hz, 2H, --CH2OH), 2.69 (t, J=7.5 Hz, 2H, benzyl), 1.66 (m, 4H, 2° aliphatic).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring solution of 4-(4-hydroxy-but-1-ynyl)-benzoic acid methyl ester (6.29 g, 0.031 mol) in ethanol (60 mL) was added palladium on carbon (5 g, 10% on carbon) and the reaction mixture was hydrogenated at 50 psi. After 20 hours, the reaction mixture was filtered to remove the catalyst and the filtrate was concentrated to afford 4-(4-hydroxy-butyl)-benzoic acid methyl ester (5.67 g, 0.027 mol) as the desired product (89% yield). 1H (CDCl3, 600 MHz): δ 7.94 (2H, d, J=8.4 Hz), 7.24 (2H, d, J=8.4 Hz), 3.89 (s, 3H), 3.65 (2H, t, J=6.6 Hz), 2.65 (2H, t, J=7.8 Hz), 1.71 (2H, m), 1.58 (2H, m).
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RM Keenan, JF Callahan, JM Samanen… - Journal of medicinal …, 1999 - ACS Publications
Previously, we reported the direct design of highly potent nonpeptide 3-oxo-1,4-benzodiazepine fibrinogen receptor antagonists from a constrained, RGD-containing cyclic semipeptide. …
Number of citations: 86 pubs.acs.org
A Gangjee, Y Zeng, JJ McGuire… - Journal of medicinal …, 2004 - ACS Publications
Bridge homologation of the previously reported classical two-carbon-bridged antifolates, a 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine (1) [which is a 6-regioisomer of LY231514 (…
Number of citations: 84 pubs.acs.org
EC Taylor, PM Harrington - The Journal of Organic Chemistry, 1990 - ACS Publications
5, 10-Dideaza-5, 6, 7, 8-tetrahydrofolic acid (DDATHF, la) has been synthesized by a new convergent strategy that has also been applied to the preparation of a homologue, 5, 10-…
Number of citations: 36 pubs.acs.org
RMR Jaggavarapu, V Muvvala… - Current Organic …, 2022 - ingentaconnect.com
A facile synthetic protocol was employed to prepare process-related impurities associated with the synthesis of pemetrexed disodium heptahydrate, Alimta. The research work is …
Number of citations: 4 www.ingentaconnect.com
EC Taylor, B Liu - The Journal of Organic Chemistry, 2003 - ACS Publications
Alimta, as well as homo-Alimta, a nonbridged analogue of Alimta, and TNP-351 have been prepared by a new method that involves Michael addition of the appropriate 1-nitroalkene …
Number of citations: 80 pubs.acs.org
A Gangjee, E Elzein, M Kothare… - Current Pharmaceutical …, 1996 - books.google.com
Inhibition of folate metabolizing enzymes remains a viable goal in the treatment of cancer, of bacterial infections and of opportunistic infections in patients with immune compromized …
Number of citations: 71 books.google.com
HF Klein - 2013 - Citeseer
Malaria, a widespread disease caused by the protozoan parasite of the genus Plasmodium, was responsible for an estimated 216 million infections and 655 000 deaths worldwide in …
Number of citations: 4 citeseerx.ist.psu.edu
J Wong-Roushar - 2021 - search.proquest.com
Folates serve as important one-carbon donors in multiple biosynthetic pathways vital for cell proliferation events, including tumor growth. Clinical antifolates including methotrexate and …
Number of citations: 0 search.proquest.com

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